N-ethyl-3-methylthiophene-2-carboxamide
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-ethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C8H11NOS/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
XKVWVANEXDDABN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=CS1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- N-Alkyl vs. N-Aryl : Smaller N-alkyl groups (e.g., methyl, ethyl) generally improve synthetic yields compared to bulky aryl substituents (e.g., benzyl) due to steric hindrance .
- Crystal Packing : Substituents like nitro groups influence dihedral angles between aromatic rings, affecting intermolecular interactions (e.g., C–H···O/S bonds) .
Spectroscopic Characterization
- IR Spectroscopy : Thiophene carboxamides exhibit characteristic C=O stretches near 1650–1680 cm⁻¹ and N–H stretches at ~3300 cm⁻¹ .
- NMR : Methyl groups at the thiophene 3-position (e.g., in N-ethyl-3-methyl analogs) produce distinct ¹H NMR signals at δ 2.3–2.5 ppm (CH₃). Ethyl groups on the amide nitrogen show triplet/q triplet patterns at δ 1.1–1.3 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂) .
- Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for C₉H₁₁NO₂S at m/z 212.05) .
Q & A
Q. What are the optimal synthetic routes for N-ethyl-3-methylthiophene-2-carboxamide?
The compound is synthesized via carboxamide formation between 3-methylthiophene-2-carboxylic acid and ethylamine. Key steps include:
- Reaction Conditions : Reflux in polar aprotic solvents (e.g., ethanol, dioxane) under inert gas (N₂/Ar) .
- Purification : Recrystallization (using methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
- Yield Optimization : Adjust molar ratios (1:1.2 acid:amine) and temperature (80–100°C) to maximize yields (~65–75%) .
Q. How is this compound characterized post-synthesis?
Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, ethyl group δ 1.2–1.4 ppm) .
- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) for carboxamide validation .
- Melting Point : Determined via capillary method (expected range: 180–200°C) .
Q. What solvents and catalysts are suitable for its synthesis?
- Solvents : Ethanol, dioxane, or dichloromethane for solubility and stability .
- Catalysts : Carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) for amide bond activation .
Advanced Research Questions
Q. How can high-throughput screening optimize reaction conditions for scalable synthesis?
- Method : Use automated platforms to test solvent/catalyst combinations (e.g., DMF vs. THF, varying temperatures).
- Outcome : Identify optimal conditions (e.g., 90°C in DMF with 5 mol% DMAP) to achieve >80% yield .
- Validation : Parallel synthesis in continuous flow reactors for reproducibility .
Q. What computational tools predict the pharmacokinetics of this compound?
- Software : PubChem-derived descriptors (logP, PSA) for ADME profiling .
- Molecular Dynamics : Simulate membrane permeability (e.g., using GROMACS) to assess blood-brain barrier penetration .
Q. How do structural modifications influence its biological activity?
- SAR Studies : Compare analogs (e.g., N-benzyl vs. N-ethyl) in antimicrobial assays.
- Example: Ethyl substitution enhances lipophilicity, improving bacterial membrane interaction .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .
Q. How can X-ray crystallography resolve its 3D structure?
- Protocol : Grow single crystals via slow evaporation (ethanol/water).
- Refinement : SHELXL for structure solution; validate with R-factor (<0.05) and electron density maps .
Q. How are contradictions in biological activity data addressed?
- Case Study : Discrepancies in antibacterial efficacy may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).
- Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin) .
Q. What advanced spectroscopic methods confirm trace impurities?
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 210.0654) with <2 ppm error .
- 2D NMR : COSY and HSQC to resolve overlapping signals in complex mixtures .
Q. How is the mechanism of action studied experimentally?
- Target Identification : Fluorescence polarization assays to screen protein binding (e.g., enzyme inhibition) .
- Pathway Analysis : RNA-seq profiling in treated cell lines to identify dysregulated genes (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
